

# physical and chemical properties of 2-Ethyl-6-methylphenol

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## Compound of Interest

Compound Name: 2-Ethyl-6-methylphenol

Cat. No.: B167550

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## An In-depth Technical Guide on the Core Physical and Chemical Properties of 2-Ethyl-6-methylphenol

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Ethyl-6-methylphenol**, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in structured tables, details relevant experimental methodologies, and includes visualizations to illustrate key relationships and workflows.

## Core Physical Properties

**2-Ethyl-6-methylphenol** is an alkylphenol that presents as a liquid under standard conditions, typically ranging in color from light yellow to brown.<sup>[1][2]</sup> Its physical characteristics are determined by its molecular structure, featuring a hydroxyl group, an ethyl group, and a methyl group attached to a benzene ring.

The following table summarizes the key physical properties of **2-Ethyl-6-methylphenol**.

Property	Value	Units	Notes and Citations
Molecular Formula	C <sub>9</sub> H <sub>12</sub> O	-	[3]
Molecular Weight	136.19	g/mol	[3][4][5][6]
Appearance	Light yellow to Brown/Orange liquid	-	[1][3]
Boiling Point	214	°C	At 760 mmHg (lit.) [1] [7]
94-100	°C	At 15 mmHg [3]	
Density	0.9809	g/cm <sup>3</sup>	Estimated value [2]
Specific Gravity	1.00	-	At 20/20 °C [1]
Refractive Index	1.53	-	[1]
Flash Point	91	°C	[1]
Water Solubility	745.7	mg/L	Estimated at 25 °C [8]
Solubility	Soluble in DMSO	-	[9]

## Core Chemical Properties

The chemical behavior of **2-Ethyl-6-methylphenol** is largely dictated by the phenolic hydroxyl group, which imparts acidic properties and allows for electrophilic substitution on the aromatic ring.

The table below outlines the core chemical properties.

Property	Value	Units	Notes and Citations
CAS Number	1687-64-5	-	[1][3][10]
IUPAC Name	2-ethyl-6-methylphenol	-	
Synonyms	6-Ethyl-o-cresol, 6-Ethyl-m-cresol	-	[1][3]
pKa	10.62 ± 0.10	-	Predicted value
LogP (o/w)	2.263	-	[5][11]
Hydrogen Bond Acceptors	1	-	[5]
Hydrogen Bond Donors	1	-	[5]
Rotatable Bonds	1	-	[5]
Topological Polar Surface Area	20.23	Å <sup>2</sup>	[5]

## Spectral Data

Spectroscopic data is crucial for the structural elucidation and identification of **2-Ethyl-6-methylphenol**.

Technique	Data	Source
UV-Vis Spectroscopy	λ <sub>max</sub> : 278 nm	In Cyclohexane[1]
Mass Spectrometry (EI)	Data available	NIST WebBook[4]

## Chemical Reactivity and Applications

**2-Ethyl-6-methylphenol** serves as a versatile intermediate in organic synthesis.[3] Its phenolic structure imparts antioxidant properties, making it useful in the production of resins, coatings,

and adhesives to enhance durability.[3] The compound also exhibits antimicrobial, insecticidal, and bactericidal activities.[2][9][12]

#### Key Applications:

- **Pharmaceuticals:** It is a key intermediate in the synthesis of various pharmaceutical compounds.[3]
- **Agrochemicals:** Used in the development of new agrochemicals.[3]
- **Industrial Additives:** Acts as an antioxidant additive for plastics and rubber.[3]
- **Personal Care Products:** Functions as a preservative and stabilizer in cosmetics.[3]

It has also been identified as a component in the neutral subfraction of cigarette smoke condensate.[2]

## Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of a compound like **2-Ethyl-6-methylphenol** are standardized. Below are general methodologies for key experiments.

### A. Determination of Boiling Point (Distillation Method)

- **Apparatus Setup:** A standard distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
- **Sample Preparation:** A known volume of **2-Ethyl-6-methylphenol** is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.
- **Heating:** The flask is gently heated using a heating mantle.
- **Data Collection:** The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected. The boiling point is the constant temperature at which the vapor and liquid phases are in equilibrium, observed as a stable temperature on the thermometer during distillation. For vacuum distillation (e.g., at 15 mmHg), a vacuum pump is connected to the apparatus, and the pressure is monitored with a manometer.[3]

## B. Nuclear Magnetic Resonance (NMR) Spectroscopy

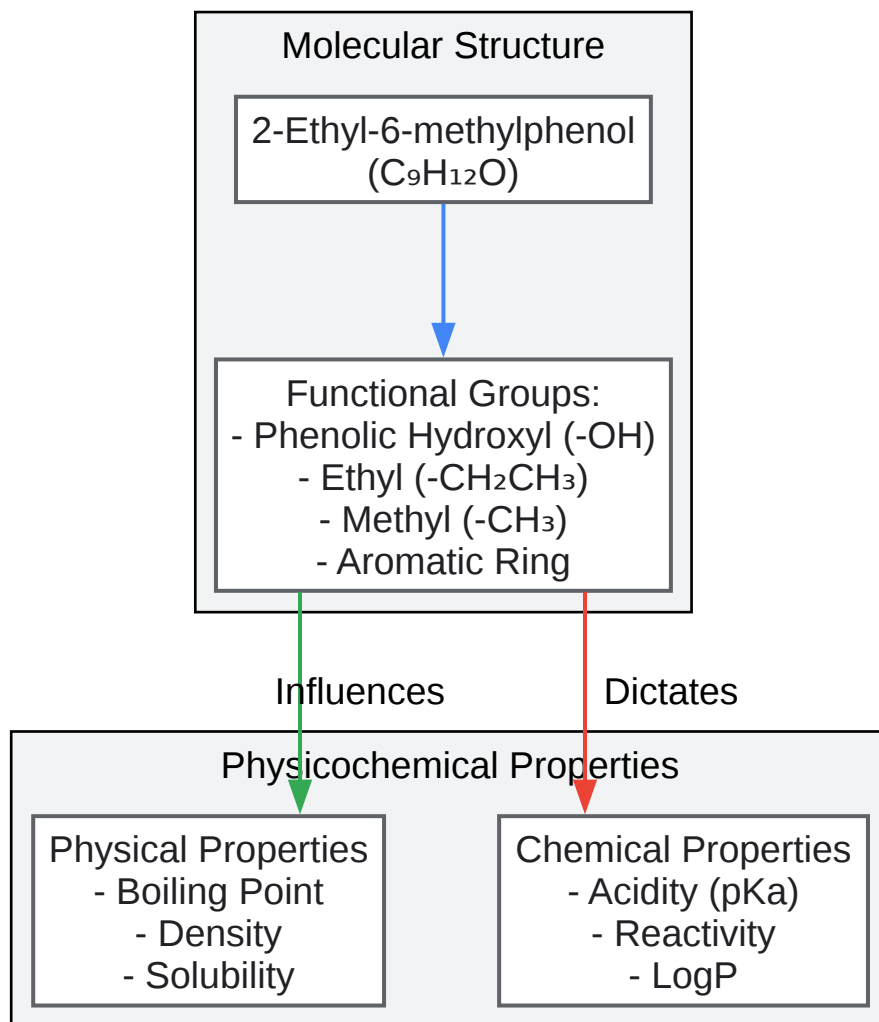
- **Sample Preparation:** Approximately 5-10 mg of **2-Ethyl-6-methylphenol** is dissolved in about 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.
- **Instrument Setup:** The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.
- **Data Acquisition:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired. For  $^1\text{H}$  NMR, parameters such as pulse width, acquisition time, and relaxation delay are optimized. For  $^{13}\text{C}$  NMR, a proton-decoupled sequence is typically used.
- **Data Processing:** The resulting Free Induction Decay (FID) is Fourier-transformed. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal (0 ppm). The chemical shifts, integration, and multiplicity of the peaks are analyzed to elucidate the molecular structure.

## C. Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile liquids like **2-Ethyl-6-methylphenol**. This separates the compound from any impurities.
- **Ionization:** In the ion source, the sample molecules are bombarded with electrons (Electron Ionization - EI), causing them to ionize and fragment.<sup>[4]</sup>
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their  $m/z$  ratio. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

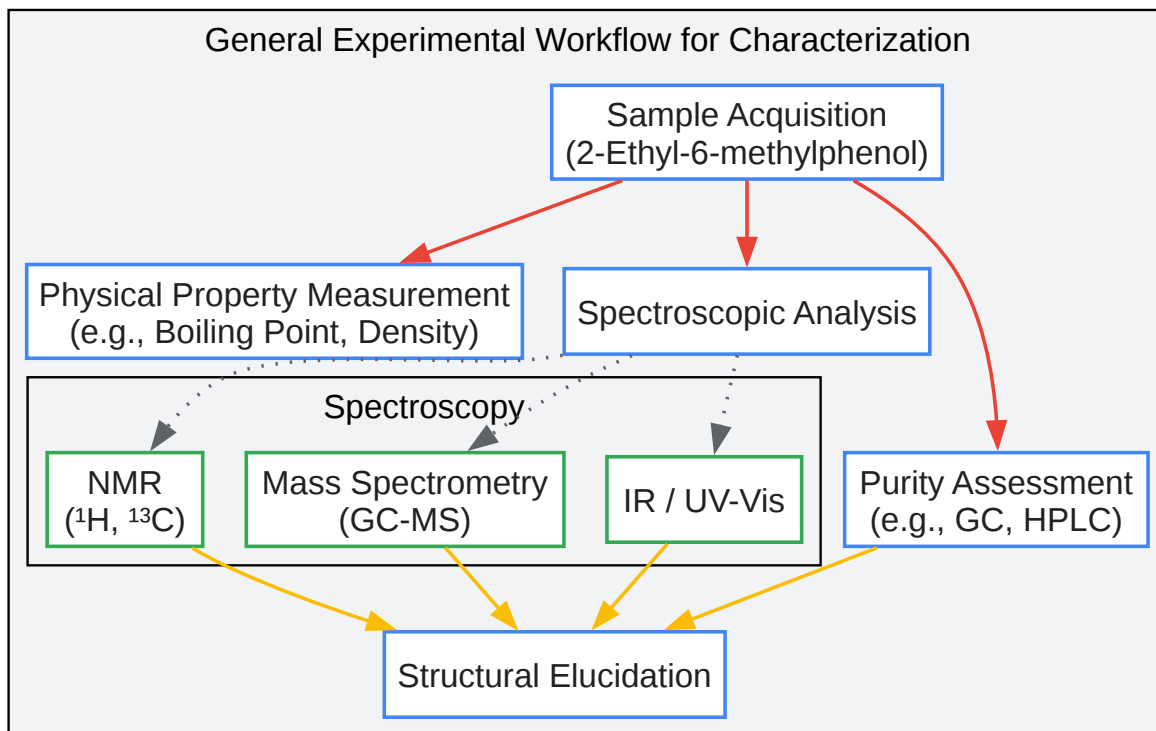
## Visualizations

The following diagrams illustrate the relationships between the compound's structure and its properties, as well as a typical workflow for its characterization.



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Caption: Logical relationship between structure and properties.



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Caption: Experimental workflow for chemical characterization.

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